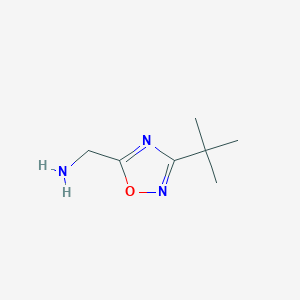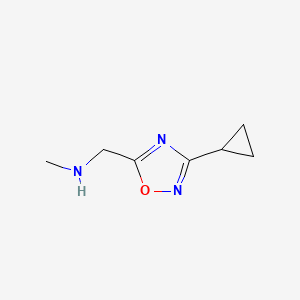![molecular formula C15H26N2O3 B1293110 4-[(2E)-3-(dimetilamino)prop-2-enoyl]piperidina-1-carboxilato de terc-butilo CAS No. 960201-86-9](/img/structure/B1293110.png)
4-[(2E)-3-(dimetilamino)prop-2-enoyl]piperidina-1-carboxilato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate is a chemical entity that appears to be a derivative of piperidine with potential applications in medicinal chemistry. Piperidine derivatives are known to be key intermediates in the synthesis of various pharmacologically active compounds, including protein kinase inhibitors and anticancer drugs .
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting from commercially available precursors. For instance, the asymmetric synthesis of a related compound, cis-(3R,4R)-N-(tert-Butoxycarbonyl)-4-methyl-3-(methylamino)piperidine, was achieved with an overall yield of 49%, indicating a potentially scalable route for industrial applications . Another synthesis approach for tert-butyl 4-oxopiperidine-1-carboxylate derivatives involves the reaction with dimethylhydrazone and subsequent allylation, yielding the products in 50-80% yields . These methods demonstrate the feasibility of synthesizing complex piperidine derivatives with high efficiency.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray diffraction (XRD) for single crystals . Density functional theory (DFT) calculations are often used to optimize the molecular structure and compare it with experimental data, providing insights into the electronic properties of the molecule .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, oxidation, halogenation, and elimination reactions, to yield functionalized compounds . These reactions are crucial for the modification of the piperidine core and the introduction of various substituents that confer desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the piperidine ring. The crystal and molecular structure analysis provides information on bond lengths, angles, and intermolecular interactions, which are important for understanding the compound's reactivity and properties . Additionally, computational studies, including molecular electrostatic potential and frontier molecular orbital analyses, can predict the reactivity and interaction of the compound with biological targets .
Aplicaciones Científicas De Investigación
Investigación proteómica
Este compuesto se utiliza en investigación proteómica como precursor para sintetizar péptidos y proteínas con modificaciones específicas . Su grupo acriloilo reactivo puede formar enlaces covalentes con cadenas laterales nucleofílicas en aminoácidos, facilitando el estudio de la estructura y función de las proteínas.
Desarrollo de fármacos
En el ámbito del desarrollo de fármacos, el 4-[(2E)-3-(dimetilamino)prop-2-enoyl]piperidina-1-carboxilato de terc-butilo sirve como intermedio en la síntesis de moléculas complejas . Su flexibilidad estructural permite la creación de diversos farmacóforos, que son cruciales para el desarrollo de nuevos medicamentos.
Estudios bioquímicos
Los investigadores emplean este compuesto en estudios bioquímicos para investigar las interacciones enzima-sustrato . Al modificar enzimas o sustratos con este compuesto, los científicos pueden comprender mejor los mecanismos de acción y regulación enzimática.
Química orgánica sintética
En química orgánica sintética, este compuesto es un versátil bloque de construcción para la construcción de moléculas orgánicas complejas . Su anillo de piperidina y su grupo dimetilamino se utilizan a menudo en la síntesis de compuestos heterocíclicos, que son prevalentes en muchos productos farmacéuticos.
Química analítica
Por último, en química analítica, el this compound se puede utilizar como estándar o reactivo en métodos cromatográficos . Ayuda en la cuantificación e identificación de sustancias dentro de una mezcla al actuar como un compuesto de referencia.
Propiedades
IUPAC Name |
tert-butyl 4-[(E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-15(2,3)20-14(19)17-10-6-12(7-11-17)13(18)8-9-16(4)5/h8-9,12H,6-7,10-11H2,1-5H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAKHTZENIYBGL-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)/C=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
960201-86-9 |
Source


|
| Record name | tert-Butyl 4-[(2E)-3-(dimethylamino)prop-2-enoyl]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)

![N-[(5-methoxy-1H-indol-3-yl)methyl]-N-(2-phenylethyl)amine](/img/structure/B1293036.png)

![7-Amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1293043.png)


![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1293047.png)


